molecular formula C14H8N2O6S2 B14342747 Disulfide, bis(3-nitrobenzoyl) CAS No. 106274-98-0

Disulfide, bis(3-nitrobenzoyl)

Cat. No.: B14342747
CAS No.: 106274-98-0
M. Wt: 364.4 g/mol
InChI Key: JERYZADCABLMOS-UHFFFAOYSA-N
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Description

Disulfide, bis(3-nitrobenzoyl) is a compound characterized by the presence of two 3-nitrobenzoyl groups connected via a disulfide bond. Disulfide bonds play a crucial role in the structural stabilization of many important molecules, including proteins and peptides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(3-nitrobenzoyl) typically involves the reaction of thiols with oxidizing agents to form disulfide bonds. One common method is the reaction of a thiol with 1-chlorobenzotriazole (BtCl), which forms the benzotriazolated thiol (RSBt). This intermediate then reacts with another thiol to form the disulfide bond without the need for harsh oxidizing agents . Another method involves the use of N-thiohydroxy succinimide esters (NTSEs) as versatile reagents for the synthesis of disulfides under mild conditions .

Industrial Production Methods: Industrial production of disulfides often involves the use of organophosphorus sulfenyl bromides as activating agents. This method allows for the synthesis of unsymmetrical disulfides in good to excellent yields under mild conditions . Additionally, the use of riboflavin-derived organocatalysts and molecular iodine has been shown to promote the aerobic oxidation of thiols to disulfides under metal-free mild conditions .

Comparison with Similar Compounds

Disulfide, bis(3-nitrobenzoyl) can be compared with other disulfide-containing compounds, such as disulfiram and cystine. Disulfiram is a carbamate derivative used to treat alcohol addiction by inhibiting aldehyde dehydrogenase . Cystine is a naturally occurring amino acid that forms disulfide bonds in proteins and peptides

List of Similar Compounds:
  • Disulfiram
  • Cystine
  • N-thiohydroxy succinimide esters (NTSEs)
  • Organophosphorus sulfenyl bromides

Properties

CAS No.

106274-98-0

Molecular Formula

C14H8N2O6S2

Molecular Weight

364.4 g/mol

IUPAC Name

S-(3-nitrobenzoyl)sulfanyl 3-nitrobenzenecarbothioate

InChI

InChI=1S/C14H8N2O6S2/c17-13(9-3-1-5-11(7-9)15(19)20)23-24-14(18)10-4-2-6-12(8-10)16(21)22/h1-8H

InChI Key

JERYZADCABLMOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)SSC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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